2-methylquinoline-8-carboxylic Acid
Overview
Description
2-methylquinoline-8-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 187.2 and its IUPAC name is 2-methyl-8-quinolinecarboxylic acid . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, has been a subject of research for many years . Classical synthesis protocols such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often suffer from inefficiency, harsh reaction conditions, and the use of toxic reagents . Recent advances have focused on transition metal-free processes, which have shown increased reaction efficiency and improved yield .
Molecular Structure Analysis
The molecular structure of 2-methylquinoline-8-carboxylic acid consists of a benzene ring fused with a pyridine moiety . This structure is planar and allows for conjugation with the pi system of the carbonyl group .
Chemical Reactions Analysis
Quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, are known to undergo a variety of chemical reactions . For example, they can participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Scientific Research Applications
Complex Formation and Stability
Studies have investigated the formation of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and various amino acids. The focus is on the ligand's protonation constants and the stability constants of the complexes, revealing insights into the interactions between these molecules (Henríquez et al., 2021).
Supramolecular Frameworks
Research emphasizes the role of 2-methylquinoline in forming hydrogen-bonded supramolecular frameworks with carboxylic acids. This includes studying weak interactions in the formation of 1D–3D frameworks, highlighting the compound's potential in creating complex molecular architectures (Jin et al., 2012).
Catalysis
2-Methylquinoline-8-carboxylic acid is involved in auxiliary-assisted palladium-catalyzed arylation and alkylation, demonstrating its utility in selective chemical transformations and functionalizations (Shabashov & Daugulis, 2010).
Photoluminescence and Semiconductor Properties
The compound has been used in synthesizing phosphine copper(I) complexes, showing exceptional photophysical properties. Such studies contribute to understanding the photoluminescence and potential semiconductor applications of materials involving 2-methylquinoline-8-carboxylic acid (Małecki et al., 2015).
Photolysis in Aqueous Systems
Investigations into the photodegradation of quinolinecarboxylic herbicides, involving compounds like 7-chloro-3-methylquinoline-8-carboxylic acid, provide insights into environmental interactions and the behavior of similar compounds under various irradiation conditions (Pinna & Pusino, 2012).
Esterification Reactions
Research also includes the esterification reactions of 2-methylquinoline-3-carboxylic acid, optimizing conditions for higher yield, which can have implications for the synthesis of various derivatives of 2-methylquinoline-8-carboxylic acid (Gao Wen-tao, 2009).
Biological Activities
Studies on the synthesis and biological testing of derivatives of 2-methylquinoline carboxylic acids reveal their potential anti-inflammatory, analgesic, antimicrobial, and antifungal activities, highlighting the compound's relevance in medicinal chemistry (Dubrovin et al., 2015).
Coordination Chemistry
Research in coordination chemistry involving 2-methylquinoline-8-carboxylic acid derivatives provides insights into the formation of complexes with metals like rhenium and copper. These studies are crucial for understanding the coordination behavior and potential applications of these complexes in various fields (Machura et al., 2008).
Safety And Hazards
The safety information available indicates that 2-methylquinoline-8-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Research on quinoline derivatives, including 2-methylquinoline-8-carboxylic acid, continues to be a vibrant field. Future directions may include the development of new synthetic routes that are more efficient and environmentally friendly . Additionally, there is interest in exploring the biological and pharmaceutical activities of these compounds .
properties
IUPAC Name |
2-methylquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCKIDXVHSMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458303 | |
Record name | 2-methylquinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylquinoline-8-carboxylic Acid | |
CAS RN |
634-37-7 | |
Record name | 2-Methyl-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methylquinoline-8-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.